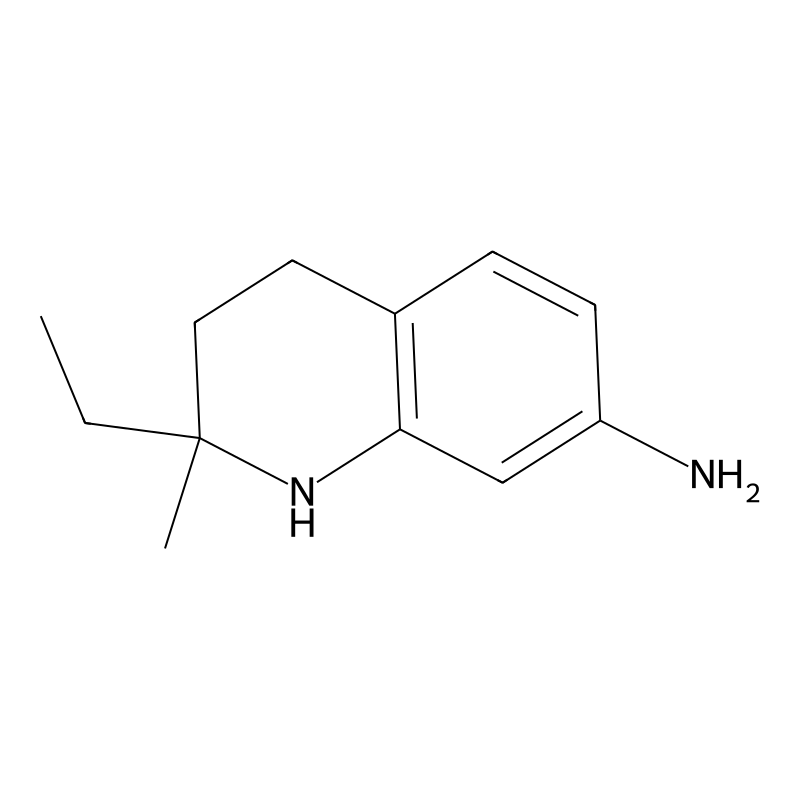

2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Additional Information:

- Scientific research on aminomethylquinolines is ongoing, and new discoveries are being made.

- If you are interested in learning more about the specific research on 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine, you may be able to find information in scientific databases that are not publicly available. These databases are often accessible through universities or research institutions.

2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine is a heterocyclic compound belonging to the quinoline family. Its molecular formula is , and it has a molecular weight of approximately 190.28 g/mol. This compound features a bicyclic structure that includes a quinoline moiety, which is characterized by a fused benzene and pyridine ring. The presence of ethyl and methyl groups at the 2-position contributes to its unique properties and potential biological activities.

The chemical reactivity of 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine can be attributed to the presence of the amine functional group, which can participate in various nucleophilic substitution reactions. It can also undergo electrophilic aromatic substitution due to the electron-rich nature of the quinoline ring. Additionally, this compound may participate in cyclization reactions, leading to the formation of more complex heterocycles .

Quinoline derivatives, including 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine, have been reported to exhibit a range of biological activities. These compounds are often investigated for their potential as antimicrobial agents, antimalarials, and anticancer drugs. Specific studies have indicated that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for further pharmacological development .

Synthesis of 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of an appropriate aniline derivative with a carbonyl compound followed by cyclization.

- Multi-step Synthesis: A more complex approach may involve multiple steps including alkylation, reduction, and cyclization to construct the quinoline framework.

- One-pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining several reaction steps into one.

These methods provide flexibility in modifying the structure for desired biological activity .

The applications of 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine are diverse:

- Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Chemical Intermediates: This compound can serve as an intermediate in the synthesis of more complex organic molecules.

- Research: It is used in various research settings to explore the properties and reactivities of quinoline derivatives .

Interaction studies involving 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine often focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may interact with specific proteins involved in disease pathways, which could elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one | Quinoline Derivative | Exhibits strong antibacterial properties |

| Ethyl 2-(1-methyl-3,4-dihydroquinolinyl)acetate | Quinoline Derivative | Known for its potential anti-inflammatory effects |

| 6-Methoxyquinoline | Quinoline Derivative | Used in studies for its neuroprotective effects |

Uniqueness

The uniqueness of 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amines lies in its specific substitution pattern at the 2-position and its resultant biological activity profile. While other quinoline derivatives may share structural characteristics, variations in substituents lead to distinct pharmacological profiles and reactivities that warrant further exploration .